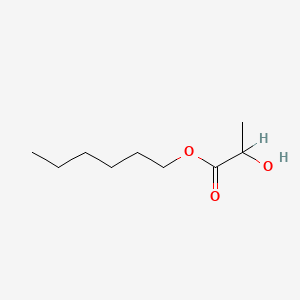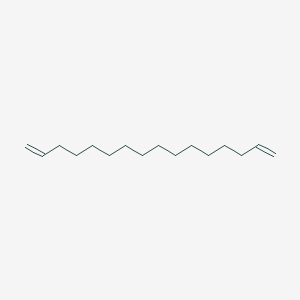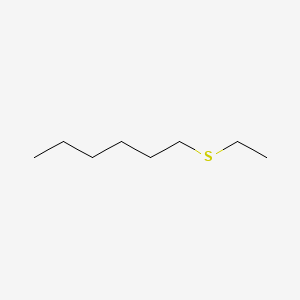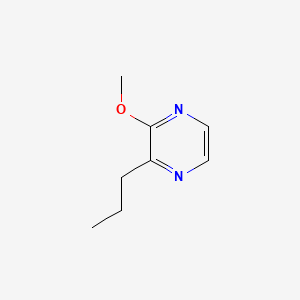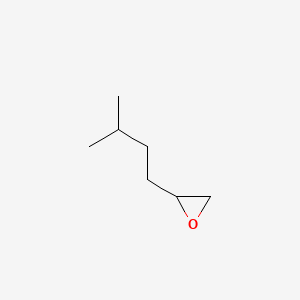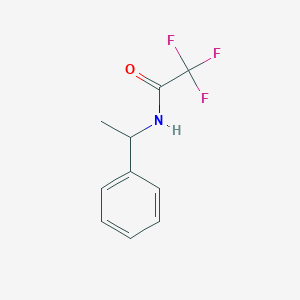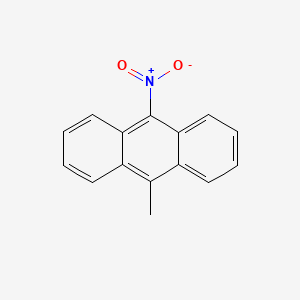
9-Methyl-10-nitroanthracene
Vue d'ensemble
Description
9-Methyl-10-nitroanthracene is a chemical compound with the formula C15H11NO2 . It has a molecular weight of 237.2533 .
Molecular Structure Analysis
The molecular structure of 9-Methyl-10-nitroanthracene contains a total of 31 bonds, including 20 non-H bonds, 18 multiple bonds, 1 rotatable bond, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 nitro group (aromatic) .Chemical Reactions Analysis
9-Methyl-10-nitroanthracene undergoes photochemical reactions when exposed to sunlight . The reaction mechanism is dependent on the orientation of the nitro group, whether co-planar or perpendicular to the aromatic rings . Nitro-PAHs with a perpendicular nitro group react faster under light irradiation due to a nitro to nitrite rearrangement .Applications De Recherche Scientifique
Photochemical Reactions
9-Methyl-10-nitroanthracene, upon photolysis in chloroform or methanol, produces 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. This process, occurring under ambient air, demonstrates the compound's potential in photochemical studies, particularly in understanding excited state rearrangements and radical formations (Stewart et al., 2009).
Polymer Photochemistry
9-Methyl-10-nitroanthracene, when irradiated in polymethyl methacrylate (PMMA), produces specific anthryloxy radicals. This process, particularly in the presence of triethylamine (TEA), can yield significant insights into the behavior of nitroanthracene derivatives in polymer matrices, contributing to the understanding of polymer photochemistry (Hamanoue et al., 1981).
Polarographic Studies
The polarographic behavior of 9-nitroanthracene in dimethylformamide provides insights into the electrochemical characteristics of the compound. Understanding these characteristics is crucial for developing applications in electrochemistry and analytical chemistry (Kitagawa & Ichimura, 1973).
Atmospheric Chemistry
9-Nitroanthracene's presence in airborne particulate matter and its transformation under atmospheric conditions can inform studies on environmental pollution and atmospheric chemistry (Nielsen et al., 1984).
Molecular and Electronic Structures
The molecular and electronic structures of anionic σ-complexes of 9-nitroanthracene and its derivatives have been studied using quantum-chemical calculations. This research contributes to the understanding of the structural and electronic properties of nitroanthracene derivatives, which is essential in material science and molecular engineering (Shishkin et al., 1998).
Metabolic Studies
The stereoselective metabolism of 9-nitroanthracene by liver microsomes in neonatal mice has been observed, providing valuable data for pharmacological and toxicological studies related to the metabolism of aromatic compounds (Hong et al., 2000).
Propriétés
IUPAC Name |
9-methyl-10-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-11-6-2-4-8-13(11)15(16(17)18)14-9-5-3-7-12(10)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFGOKEBFQCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233436 | |
| Record name | Anthracene, 9-methyl-10-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-10-nitroanthracene | |
CAS RN |
84457-22-7 | |
| Record name | Anthracene, 9-methyl-10-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084457227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9-methyl-10-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



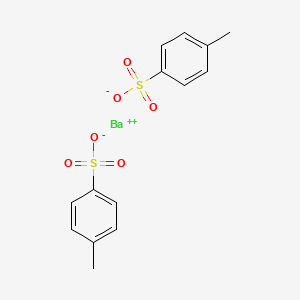
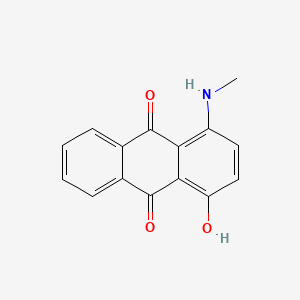
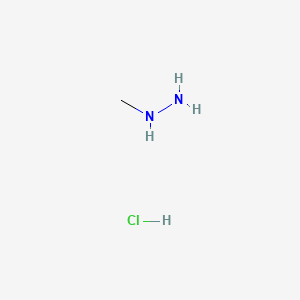
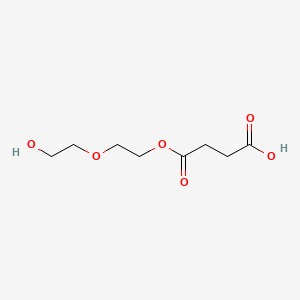
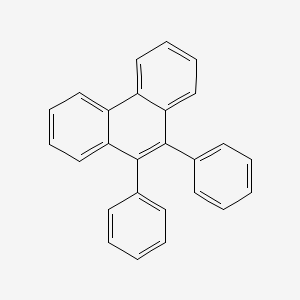
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)
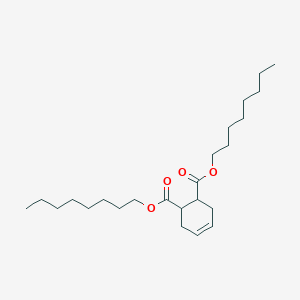
![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)
